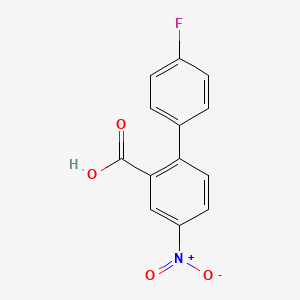
3',4,5-Trifluorobiphenyl-2-amine
Vue d'ensemble
Description
3',4,5-Trifluorobiphenyl-2-amine is a useful research compound. Its molecular formula is C12H8F3N and its molecular weight is 223.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',4,5-Trifluorobiphenyl-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',4,5-Trifluorobiphenyl-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sequential Nucleophilic Substitution Reactions
3',4,5-Trifluorobiphenyl-2-amine can serve as a scaffold in the synthesis of various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. These processes are significant in the drug discovery field, as they allow for the creation of a variety of polyfunctional systems. For instance, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles results in aminated products from fluorine substitution at specific positions. The sequential substitution methodology enables the formation of disubstituted systems and ring-fused derivatives, showcasing the chemical's versatility in synthesizing complex organic compounds (Pattison et al., 2009).
Amidation of Carboxylic Acids and Amines
B(OCH2CF3)3, a compound related to 3',4,5-Trifluorobiphenyl-2-amine, is effective for direct amidation of various carboxylic acids with a broad range of amines. This method is notable for its simplicity and efficiency, often requiring no aqueous workup or chromatography for purification. The process is especially effective for the amidation of N-protected amino acids with primary and secondary amines, demonstrating low levels of racemization, which is crucial for maintaining the integrity of the synthesized compounds (Lanigan et al., 2013).
Palladium-Catalyzed Amination
Palladium complexes, including those supported by compounds similar to 3',4,5-Trifluorobiphenyl-2-amine, have been used as efficient catalysts for the amination of a wide variety of aryl halides and triflates. These catalysts are effective for different substrate combinations and offer a generally effective catalyst system for various amination reactions. The effectiveness of these ligands in promoting oxidative addition, Pd-N bond formation, and reductive elimination is critical for the success of these reactions (Wolfe et al., 2000).
Propriétés
IUPAC Name |
4,5-difluoro-2-(3-fluorophenyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-8-3-1-2-7(4-8)9-5-10(14)11(15)6-12(9)16/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHLPOQOXHVCCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4,5-Trifluorobiphenyl-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4'-Fluoro-2-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B7837850.png)





